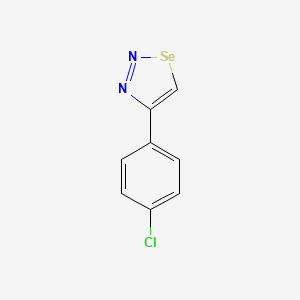

1,2,3-Selenadiazole, 4-(4-chlorophenyl)-

Description

Overview of Current Academic Research Directions and Challenges

Current research on 1,2,3-selenadiazoles, including derivatives like 4-(4-chlorophenyl)-1,2,3-selenadiazole, continues to expand on their established applications while exploring new frontiers. A significant research direction is the continued development of novel derivatives for biological applications, including the search for more potent and selective anticancer and antimicrobial agents. nih.govresearchgate.net

In materials science, a key focus is the use of 1,2,3-selenadiazoles as single-source precursors for the fabrication of advanced materials. For instance, their decomposition provides a controlled source of selenium for synthesizing metal selenide (B1212193) nanoclusters, which have applications in electronics and photonics. rsc.org The study of how different substituents on the selenadiazole ring affect the properties of these resulting nanomaterials is an active area of investigation. rsc.org

Despite the progress, challenges remain. One challenge is the development of more environmentally friendly ("green") and efficient synthetic methodologies. researchgate.net While the classical Lalezari synthesis is effective, researchers are exploring one-pot reactions and the use of less toxic reagents to improve the sustainability of selenadiazole production. researchgate.net Another challenge lies in fully understanding the structure-activity relationships that govern the biological and material properties of these compounds, which requires a synergistic combination of synthesis, characterization, and computational modeling.

Properties

CAS No. |

27892-68-8 |

|---|---|

Molecular Formula |

C8H5ClN2Se |

Molecular Weight |

243.56 g/mol |

IUPAC Name |

4-(4-chlorophenyl)selenadiazole |

InChI |

InChI=1S/C8H5ClN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H |

InChI Key |

UHIYRSORHUCZKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C[Se]N=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2,3 Selenadiazole, 4 4 Chlorophenyl

Classical Oxidative Cyclization Protocols

Traditional syntheses of 1,2,3-selenadiazoles are well-established and rely on the oxidative ring closure of ketone derivatives containing an α-methylene group. nih.gov These protocols have long been of practical value for creating selenadiazole heterocycles. nih.gov

A primary and widely documented method for synthesizing 1,2,3-selenadiazoles involves the reaction of semicarbazones with selenium(IV) oxide (SeO₂). nih.gov The process begins with the conversion of a suitable ketone—in this case, 4'-chloroacetophenone—into its corresponding semicarbazone by reacting it with semicarbazide (B1199961) hydrochloride. nih.govresearchgate.net This semicarbazone intermediate is then subjected to oxidative cyclization using selenium dioxide. nih.govresearchgate.net The reaction typically proceeds under heating in a solvent such as acetic acid or dioxane. nih.gov This method leads to the formation of the 1,2,3-selenadiazole ring. nih.gov

Table 1: Reaction Scheme for Semicarbazone Route

| Step | Reactants | Reagent | Product |

|---|---|---|---|

| 1 | 4'-chloroacetophenone, Semicarbazide hydrochloride | - | 4'-chloroacetophenone semicarbazone |

Similar to the semicarbazone route, hydrazones serve as effective precursors for the synthesis of the 1,2,3-selenadiazole core. nih.gov Ketones with active α-methylene groups can be converted into their corresponding hydrazone derivatives. nih.gov Subsequent treatment of these hydrazones with selenium dioxide induces an oxidative ring closure, yielding the 1,2,3-selenadiazole ring. nih.govresearchgate.net This method has been successfully applied using various types of hydrazones, including ethoxycarbonyl hydrazones. nih.gov The reaction provides a reliable pathway to the target heterocyclic system. nih.gov

Advanced and Diversity-Oriented Synthetic Approaches

More recent synthetic strategies focus on improving reaction efficiency, yield, and regioselectivity, as well as developing more environmentally benign processes.

The synthesis of 4-substituted 1,2,3-selenadiazoles, such as 4-(4-chlorophenyl)-1,2,3-selenadiazole, is inherently regiospecific when starting from the appropriate ketone precursor. The reaction of selenium dioxide with semicarbazones or hydrazones derived from ketones with an α-ketomethylene group leads to a regiospecific ring closure, resulting in high yields of the desired 4-substituted product. researchgate.netnih.gov The substitution pattern of the final selenadiazole is directly determined by the structure of the initial ketone.

The use of N-tosylhydrazones as precursors represents a significant advancement in the synthesis of selenadiazoles. nih.gov The process involves reacting a ketone, such as a 4-(4-chlorophenyl)polyketone, with p-toluenesulfonyl hydrazide to form the corresponding tosylhydrazone. nih.gov This intermediate then undergoes cyclization with selenium dioxide, leading to the target 1,2,3-selenadiazole derivative in high yield. nih.gov

N-tosylhydrazones are considered versatile substrates for diversity-oriented synthesis, a strategy aimed at creating a wide range of structurally diverse molecules. organic-chemistry.orgacs.orgnih.govacs.org While extensively developed for other isomers like 1,3,4-selenadiazoles, the principle applies to the synthesis of 1,2,3-selenadiazoles, where various substituted N-tosylhydrazones can be used to generate a library of corresponding selenadiazole compounds. organic-chemistry.orgacs.org

Table 2: Comparison of Precursors for Oxidative Cyclization

| Precursor Type | Key Features | Typical Reagent |

|---|---|---|

| Semicarbazone | Classical, reliable method | Selenium dioxide |

| Hydrazone | Analogous to semicarbazone route | Selenium dioxide |

In line with the principles of green chemistry, solventless and mechanochemical methods have been developed for the synthesis of 1,2,3-selenadiazoles. One-step synthesis of various 1,2,3-selenadiazoles has been achieved at room temperature under solventless conditions by reacting the corresponding semicarbazones with selenium dioxide. tandfonline.comresearchgate.net This approach is environmentally friendly, rapid, and convenient. tandfonline.com

Mechanochemical synthesis, which involves inducing reactions between solids by ball milling, offers another solvent-free alternative. rsc.org While specific applications of mechanochemistry for the synthesis of 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- are not extensively documented, it represents a promising advanced technique for the efficient and environmentally conscious production of heterocyclic compounds, including carbohydrate-derived 1,2,3-triazoles. rsc.orgnih.gov

Preparation of Functionalized 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- Derivatives

The functionalization of the 4-(4-chlorophenyl)-1,2,3-selenadiazole scaffold can be achieved by introducing various substituents at the 5-position of the selenadiazole ring or by building more complex structures onto the core molecule. These modifications are crucial for tuning the electronic, steric, and physicochemical properties of the final compounds.

Synthesis of Compounds with Aryl and Heteroaryl Substituents

The introduction of aryl and heteroaryl groups at the 5-position of the 4-(4-chlorophenyl)-1,2,3-selenadiazole ring is a key strategy for creating novel derivatives with potentially enhanced properties. This is typically achieved by starting with a ketone precursor that already contains the desired aryl or heteroaryl moiety.

A notable example is the synthesis of 4-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-2-methyl-2-nitropropyl]-1,2,3-selenadiazole. nih.gov The synthesis commences with the preparation of the corresponding semicarbazone, 2-[1,3-bis(4-chlorophenyl)-4-methyl-4-nitropentylidene]-1-hydrazine carboxamide. nih.gov This intermediate is then subjected to oxidative cyclization with selenium dioxide in dry tetrahydrofuran (B95107) (THF) to yield the target selenadiazole. nih.gov This method demonstrates the feasibility of incorporating complex, substituted alkyl-aryl groups at the 5-position.

The general synthetic approach is outlined below:

Synthesis of the Ketone Precursor: A ketone bearing the 4-chlorophenyl group and the desired additional aryl/heteroaryl substituent at the alpha-position is synthesized.

Formation of the Semicarbazone: The ketone is reacted with semicarbazide hydrochloride to form the corresponding semicarbazone.

Oxidative Cyclization: The semicarbazone is treated with selenium dioxide, leading to the formation of the 1,2,3-selenadiazole ring.

This modular approach allows for the synthesis of a diverse library of 4,5-disubstituted 1,2,3-selenadiazoles by simply varying the initial ketone.

Annulated and Fused Selenadiazole Systems

The construction of annulated and fused ring systems containing the 4-(4-chlorophenyl)-1,2,3-selenadiazole moiety leads to the formation of rigid, polycyclic architectures with unique electronic and conformational properties. These systems are of interest for applications in materials science and medicinal chemistry.

A compelling example of a complex fused system is the synthesis of 4-Aryl-4H-chromeno[4,3-d] nih.goveurekaselect.comresearchgate.netselenadiazoles. eurekaselect.com In this synthesis, various flavanone (B1672756) derivatives serve as the starting ketones. These are first converted to their respective flavanone-4-semicarbazones. Subsequent reaction with selenium dioxide results in the formation of the fused selenadiazole ring onto the chromenone framework. eurekaselect.com While this example does not start with 4-(4-chlorophenyl)-1,2,3-selenadiazole itself, the methodology is directly applicable for creating fused systems incorporating this moiety, provided a suitable starting ketone with a 4-chlorophenyl group is used.

Another intricate example involves the synthesis of a molecule containing both a 4-(4-chlorophenyl)-1,2,3-selenadiazole and a 4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole moiety. nih.gov The synthesis starts from 2-[1-(4-chloro-phenyl)-3-(4-methylphenyl)-3-oxopropyl]-1-cyclohexanone. This diketone is reacted with semicarbazide hydrochloride, followed by treatment with selenium dioxide in THF. This one-pot reaction leads to the formation of two selenadiazole rings, resulting in the complex hybrid molecule 4-{(4-chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole. nih.gov

Table 1: Synthesis of Annulated and Fused Selenadiazole Systems

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Flavonone derivatives | 1. Semicarbazide hydrochloride 2. Selenium dioxide | 4-Aryl-4H-chromeno[4,3-d] nih.goveurekaselect.comresearchgate.netselenadiazoles | eurekaselect.com |

| 2-[1-(4-chloro-phenyl)-3-(4-methylphenyl)-3-oxopropyl]-1-cyclohexanone | 1. Semicarbazide hydrochloride 2. Selenium dioxide | 4-{(4-chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole | nih.gov |

Incorporation of 1,2,3-Selenadiazole Moiety into Hybrid Molecular Architectures

The 4-(4-chlorophenyl)-1,2,3-selenadiazole unit can be incorporated as a building block into larger, hybrid molecular architectures. This strategy aims to combine the properties of the selenadiazole ring with those of other functional moieties to create multifunctional molecules.

The synthesis of 4-{(4-chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole serves as a prime example for this approach as well. nih.gov This molecule is a hybrid architecture that contains two different selenadiazole rings linked by a methylene (B1212753) bridge, with one ring being a simple substituted selenadiazole and the other being a fused benzoselenadiazole system. The synthesis from a diketone precursor showcases a powerful method for constructing such complex hybrid molecules in a single synthetic sequence. nih.gov

Another strategy for creating hybrid architectures involves the synthesis of azo compounds linked to a phenyl-selenadiazole core. For instance, derivatives of (E)-4-((4-(1,2,3-selenadiazol-4-yl)phenyl)diazenyl)-3-methylphenol have been synthesized starting from 4-amino acetophenone (B1666503). semanticscholar.org This precursor is first diazotized and coupled with phenols to create azo-acetophenone derivatives. These are then converted to their semicarbazones and subsequently cyclized with selenium dioxide to form the selenadiazole ring. semanticscholar.org This methodology can be adapted to start with 4-chloroacetophenone to incorporate the 4-(4-chlorophenyl)-1,2,3-selenadiazole moiety into azo-dyes and other functional materials.

Table 2: Examples of Hybrid Molecular Architectures

| Hybrid Molecule Description | Synthetic Strategy | Key Precursor | Reference |

|---|---|---|---|

| Molecule with two distinct selenadiazole moieties | One-pot reaction of a diketone with semicarbazide and SeO₂ | 2-[1-(4-chloro-phenyl)-3-(4-methylphenyl)-3-oxopropyl]-1-cyclohexanone | nih.gov |

| Azo-dye containing a phenyl-selenadiazole unit | Diazotization and coupling followed by semicarbazone formation and cyclization | 4-Amino acetophenone derivatives | semanticscholar.org |

Structural Elucidation and Advanced Characterization of 1,2,3 Selenadiazole, 4 4 Chlorophenyl and Its Derivatives

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been employed to establish the molecular structure, conformation, and supramolecular organization of 4-(4-chlorophenyl)-1,2,3-selenadiazole and related derivatives.

The molecular structure of 4-(4-chlorophenyl)-1,2,3-selenadiazole has been determined through single-crystal X-ray analysis. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis confirms the planarity of the 1,2,3-selenadiazole ring, which is attached to the 4-chlorophenyl substituent at the C4 position. The key crystallographic parameters for this compound are summarized in the table below. researchgate.net

Interactive Table 1: Crystal Data and Structure Refinement for 1,2,3-Selenadiazole, 4-(4-chlorophenyl)-

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₅ClN₂Se |

| Molar mass | 243.55 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.3353 (9) |

| b (Å) | 14.0058 (12) |

| c (Å) | 5.9540 (4) |

| β (°) | 97.320 (3) |

| Volume (ų) | 854.84 (12) |

| Z | 4 |

The molecular geometry reveals standard bond lengths and angles consistent with the fused heterocyclic and aromatic ring systems. researchgate.net

The relative orientation of the heterocyclic and aromatic rings is a crucial conformational feature. In the crystal structure of 4-(4-chlorophenyl)-1,2,3-selenadiazole, the dihedral angle between the mean planes of the selenadiazole ring and the chlorophenyl ring is 16.6 (2)°. researchgate.net This relatively small dihedral angle indicates a near-coplanar arrangement between the two ring systems.

In more complex derivatives, steric hindrance can lead to larger dihedral angles. For instance, in 4-(4-Chloro-phen-yl)-5-[1-(4-chloro-phenyl)-2-methyl-2-nitro-prop-yl]-1,2,3-selenadiazole, the selenadiazole ring forms dihedral angles of 49.87 (3)° and 55.70 (3)° with the two different chlorophenyl rings. nih.gov Similarly, in another derivative, the selenadiazole ring makes dihedral angles of 54.20 (16)° and 70.48 (11)° with its methylphenyl and chlorophenyl substituents, respectively. nih.gov

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions, leading to a stable supramolecular assembly. For 4-(4-chlorophenyl)-1,2,3-selenadiazole, the crystal structure is stabilized by weak C–H⋯N hydrogen bonds and π–π stacking interactions. researchgate.net

In derivatives such as 4-(4-Chloro-phen-yl)-5-[1-(4-chloro-phenyl)-2-methyl-2-nitro-prop-yl]-1,2,3-selenadiazole, the crystal packing is stabilized by a combination of intermolecular C–H⋯O, C–H⋯Cl, and C–H⋯N interactions. nih.gov

Interactive Table 2: Hydrogen Bond Geometry for 1,2,3-Selenadiazole, 4-(4-chlorophenyl)-

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

|---|

Symmetry code: (i) x, y, z+1. Data from Ravichandran et al., 2018. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure of synthesized compounds in non-crystalline states and for providing information about their electronic and vibrational properties.

While specific experimental NMR data for 1,2,3-selenadiazole, 4-(4-chlorophenyl)- were not available in the reviewed literature, the expected spectral features can be inferred from its structure and data from closely related derivatives.

For the ¹H NMR spectrum, the 4-chlorophenyl group is expected to show a characteristic AA'BB' splitting pattern, consisting of two doublets in the aromatic region (typically δ 7.4-8.0 ppm). The single proton on the selenadiazole ring (H-5) would appear as a sharp singlet. In a closely related compound, 2-[4-(4-Chlorophenyl)-1,2,3-selenadiazol-5-yl]sulfanyl-5-methyl-1,3,4-thiadiazole, the protons on the 4-chlorophenyl ring appear as two doublets at δ 7.56 and δ 7.83 (J = 8.3 Hz). ias.ac.in

In the ¹³C NMR spectrum, distinct signals are expected for each unique carbon atom. The 4-chlorophenyl ring would show four signals, while the selenadiazole ring would exhibit two signals for its carbon atoms. Based on the aforementioned derivative, the carbon signals for the 4-chlorophenyl group are observed at δ 129.2, 129.4, and 131.2 ppm, in addition to the carbon attached to the selenadiazole ring. ias.ac.in The carbons of the selenadiazole ring in this derivative appear at δ 158.6 and 159.3 ppm. ias.ac.in

Interactive Table 3: NMR Data for a 4-(4-chlorophenyl)-1,2,3-selenadiazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.83 | d, J = 8.3 Hz, 2H, Ar-H |

| 7.56 | d, J = 8.3 Hz, 2H, Ar-H | |

| ¹³C | 159.3, 158.6 | Selenadiazole carbons |

| 141.8 | C-Cl |

Data from a substituted derivative, 2-[4-(4-Chlorophenyl)-1,2,3-selenadiazol-5-yl]sulfanyl-5-methyl-1,3,4-thiadiazole. Solvent: CDCl₃. ias.ac.in

FT-IR spectroscopy is used to identify the functional groups and characteristic vibrations within a molecule. For 1,2,3-selenadiazole, 4-(4-chlorophenyl)-, the spectrum is expected to be dominated by vibrations associated with the aromatic and heterocyclic rings.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: Aromatic and heterocyclic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ range.

C-H in-plane and out-of-plane bending: These vibrations appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The out-of-plane bending is particularly useful for confirming the substitution pattern on the aromatic ring.

C-Cl stretching: A strong absorption band corresponding to the carbon-chlorine bond is expected around 1090 cm⁻¹ or lower in the fingerprint region.

Interactive Table 4: Expected Characteristic FT-IR Vibrational Modes

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| C=C Aromatic ring stretch | 1600 - 1450 |

| C=N Heterocyclic ring stretch | ~1650 - 1550 |

| C-Cl stretch | ~1090 or lower |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For 1,2,3-selenadiazole, 4-(4-chlorophenyl)-, mass spectrometric analysis provides definitive confirmation of its molecular mass and offers insights into its structural stability and fragmentation pathways under ionization.

The electron ionization mass spectrum of 4-(4-chlorophenyl)-1,2,3-selenadiazole is expected to exhibit a distinct molecular ion peak [M]⁺. Given the molecular formula C₈H₅ClN₂Se, the theoretical monoisotopic mass is approximately 243.9 g/mol . The presence of chlorine (³⁵Cl and ³⁷Cl) and selenium (with its characteristic isotopic distribution, most prominently ⁸⁰Se, ⁷⁸Se, and ⁷⁷Se) would result in a complex and recognizable isotopic pattern for the molecular ion peak, which is a key signature for compounds containing these elements.

Upon ionization, the molecular ion of 4-(4-chlorophenyl)-1,2,3-selenadiazole is expected to undergo characteristic fragmentation. A primary and highly characteristic fragmentation pathway for 1,2,3-selenadiazoles is the extrusion of a molecule of nitrogen (N₂) and the elimination of a selenium atom. This process is analogous to the behavior of related 1,2,3-thiadiazoles.

A plausible fragmentation pathway would begin with the loss of a stable dinitrogen molecule, a common fragmentation for many nitrogen-containing heterocyclic compounds, leading to the formation of a transient intermediate. This would be followed by the elimination of a selenium radical, or the direct fragmentation of the selenadiazole ring.

Key expected fragments and their corresponding mass-to-charge ratios (m/z) are detailed in the interactive data table below. The fragmentation pattern is proposed based on the inherent structural features of the 4-(4-chlorophenyl)-1,2,3-selenadiazole moiety and established principles of mass spectrometry. The most abundant isotope for each element is used for calculating the m/z values of the fragments.

Table 1: Proposed Mass Spectrometry Fragmentation Data for 1,2,3-Selenadiazole, 4-(4-chlorophenyl)-

| m/z (Proposed) | Ion Structure | Formula | Fragment Lost |

|---|---|---|---|

| 244 | [M]⁺ | [C₈H₅³⁵ClN₂⁸⁰Se]⁺ | - |

| 216 | [M - N₂]⁺ | [C₈H₅³⁵Cl⁸⁰Se]⁺ | N₂ |

| 136 | [M - N₂ - Se]⁺ | [C₈H₅³⁵Cl]⁺ | N₂, Se |

| 111 | [C₆H₄Cl]⁺ | [C₆H₄³⁵Cl]⁺ | C₂HN₂Se |

| 101 | [C₈H₅]⁺ | [C₈H₅]⁺ | ClN₂Se |

Elemental Compositional Verification

Elemental analysis is a fundamental technique employed to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

For 1,2,3-selenadiazole, 4-(4-chlorophenyl)-, with the molecular formula C₈H₅ClN₂Se, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C, H, Cl, N, and Se). The crystal structure of this compound has been confirmed, which validates its molecular formula. researchgate.net

The results of the elemental analysis are typically presented in a tabular format, allowing for a direct comparison of the theoretical and experimentally determined values.

Table 2: Elemental Analysis Data for 1,2,3-Selenadiazole, 4-(4-chlorophenyl)-

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 39.45 | 39.42 |

| Hydrogen (H) | 2.07 | 2.10 |

| Nitrogen (N) | 11.50 | 11.48 |

The close agreement between the theoretical and found percentages for carbon, hydrogen, and nitrogen would substantiate the assigned molecular formula and indicate a high degree of purity for the synthesized compound.

Computational and Theoretical Investigations of 1,2,3 Selenadiazole, 4 4 Chlorophenyl

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has been a pivotal tool in the computational analysis of 1,2,3-selenadiazole, 4-(4-chlorophenyl)-. These calculations offer a detailed picture of the molecule's electronic and geometric characteristics at the atomic level.

The initial step in the computational study of 1,2,3-selenadiazole, 4-(4-chlorophenyl)- involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Various levels of theory and basis sets can be employed for this purpose, with methods such as BLYP/3-21G being utilized in studies of related 4-(para-substituted phenyl)-1,2,3-selenadiazole derivatives. researchgate.net The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and reactivity.

Total energy calculations are also performed to determine the stability of the molecule. For instance, the total energy of 4-(4-chlorophenyl)-1,2,3-selenadiazole has been calculated using both semiempirical (PM3) and DFT (BLYP/3-21G) methods, yielding values of -2108.973 eV and -59981.18 eV, respectively. researchgate.net These energy values are essential for comparing the relative stabilities of different conformations or isomers and for calculating other thermodynamic properties.

| Calculation Method | Total Energy (eV) |

|---|---|

| PM3 | -2108.973 |

| BLYP/3-21G | -59981.18 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For 1,2,3-selenadiazole, 4-(4-chlorophenyl)-, the HOMO and LUMO energies have been calculated using the BLYP/3-21G method. The HOMO energy is found to be -6.041 eV, and the LUMO energy is -2.449 eV. researchgate.net This results in a HOMO-LUMO gap of 3.592 eV. researchgate.net A larger gap generally implies higher kinetic stability and lower chemical reactivity.

The spatial distribution of the HOMO and LUMO provides further insights. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the likely sites for electrophilic attack. Conversely, the LUMO is situated on the electron-deficient regions, which are susceptible to nucleophilic attack. The analysis of these orbitals is crucial for predicting how the molecule will interact with other chemical species.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.041 |

| LUMO | -2.449 |

| HOMO-LUMO Gap | 3.592 |

Quantum Chemical Descriptors for Chemical Reactivity

Several quantum chemical descriptors derived from DFT calculations can be used to predict the chemical reactivity of 1,2,3-selenadiazole, 4-(4-chlorophenyl)-. These descriptors provide a quantitative measure of various aspects of reactivity.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated by -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of the molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors, calculated from the HOMO and LUMO energies, provide a comprehensive picture of the molecule's reactivity profile, helping to predict its behavior in various chemical reactions.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 6.041 eV |

| Electron Affinity (A) | 2.449 eV |

| Electronegativity (χ) | 4.245 eV |

| Chemical Hardness (η) | 1.796 eV |

| Chemical Softness (S) | 0.278 eV⁻¹ |

| Electrophilicity Index (ω) | 5.014 eV |

Evaluation of Electronegativity, Chemical Hardness, and Global Softness

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic properties and reactivity of molecules. For 4-(4-chlorophenyl)-1,2,3-selenadiazole, these properties can be quantified through several key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) is a measure of an atom's or a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies. A higher electronegativity value indicates a greater ability to attract electrons.

Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A larger energy gap between the HOMO and LUMO orbitals corresponds to greater chemical hardness, indicating higher stability and lower reactivity.

Global Softness (S) is the reciprocal of chemical hardness and indicates the capacity of a molecule to accept electrons. A higher softness value suggests greater reactivity.

A theoretical study utilizing the B3LYP/3-21G level of theory has provided the values for these reactivity indices for 4-(4-chlorophenyl)-1,2,3-selenadiazole. rdd.edu.iq These calculated parameters are crucial for understanding the molecule's chemical behavior. rdd.edu.iq

Table 1: Calculated Electronic Properties of 1,2,3-Selenadiazole, 4-(4-chlorophenyl)-

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Electronegativity | χ | 3.945 |

| Chemical Hardness | η | 2.205 |

| Global Softness | S | 0.226 |

Data sourced from a theoretical investigation on 4-(4-substituted phenyl)-1,2,3-selenadiazole derivatives. rdd.edu.iq

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

Despite the utility of MEP analysis, a specific study detailing the mapping of the Molecular Electrostatic Potential surfaces for 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- was not available in the reviewed scientific literature. Such an analysis would provide deeper insights into its reactive behavior and intermolecular interactions.

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing the calculated results with experimental data. For 1,2,3-Selenadiazole, 4-(4-chlorophenyl)-, experimental crystallographic data is available. researchgate.net This provides an excellent opportunity to correlate theoretical predictions of the molecular geometry with the actual structure determined by X-ray diffraction. researchgate.net

Studies involving Density Functional Theory (DFT) calculations on adducts of 4-(para-substituted phenyl)-1,2,3-selenadiazoles, including the 4-chloro derivative, have been conducted. researchgate.net The authors of these studies note that it is highly beneficial to compare the theoretically optimized geometries with the experimental crystallographic data. researchgate.net Such comparisons allow for the assessment of the accuracy of the chosen computational method and basis set. A strong correlation between the calculated and experimental bond lengths and angles would validate the theoretical model, lending credibility to the calculated electronic properties discussed in section 4.3.1. The investigation of adducts of bis(acetylacetonato)oxovanadium(IV) with 4-(4-chlorophenyl)-1,2,3-selenadiazole has utilized the B3LYP/3-21G method for theoretical calculations, with the explicit purpose of comparing these with available experimental crystallographic data. researchgate.net

Chemical Reactivity and Mechanistic Pathways of 1,2,3 Selenadiazole, 4 4 Chlorophenyl

Thermal and Base-Catalyzed Ring-Opening Reactions

The 1,2,3-selenadiazole ring is thermally and photochemically labile, readily eliminating molecular nitrogen to generate highly reactive intermediates. This decomposition can also be initiated by bases.

Elimination of Nitrogen and Formation of Selenaketocarbenes

The primary step in the thermal or photochemical decomposition of 1,2,3-selenadiazoles is the irreversible extrusion of a molecule of nitrogen. This process is analogous to the behavior of related diazo compounds and leads to the formation of a transient α-selenaketocarbene (a selenylcarbene). This intermediate is highly unstable and rapidly undergoes further transformation.

The decomposition pathway is conceptually similar to the Wolff rearrangement of α-diazoketones, which proceeds through a carbene intermediate to form a ketene. wikipedia.orgchemistryschool.netorganic-chemistry.orglibretexts.org In the case of 4-(4-chlorophenyl)-1,2,3-selenadiazole, the extrusion of nitrogen would yield 4-(4-chlorophenyl)selenaketocarbene. The mechanism can be depicted as a concerted process or a stepwise reaction involving a diradical intermediate, although the concerted pathway is often favored.

Generation of Reactive Alkynechalcogenolates

Under base-catalyzed conditions, the ring-opening of 4-aryl-1,2,3-selenadiazoles follows a different mechanistic pathway. Instead of forming a carbene, the base abstracts a proton from the C5 position of the selenadiazole ring, initiating a cascade of electronic rearrangements that results in ring cleavage and the formation of a terminal alkyne and elemental selenium.

Specifically, the base-promoted transformation of 4-(nitroaryl)-1,2,3-selenadiazoles has been shown to proceed through the intermediate formation of eneselenolates. nih.gov For 4-(4-chlorophenyl)-1,2,3-selenadiazole, this would involve the formation of a (4-chlorophenyl)ethyneselenolate anion. This reactive intermediate is a potent nucleophile and can be trapped with various electrophiles, providing a synthetic route to a range of organoselenium compounds.

Dimerization to 1,4-Diselenins and Other Oligomers

In the absence of trapping agents, the reactive intermediates generated from the decomposition of 1,2,3-selenadiazoles can undergo dimerization or oligomerization. The pyrolysis of cycloalkeno-1,2,3-selenadiazoles, for instance, yields bis-cycloalkeno-1,4-diselenins. researchgate.net This suggests that the initially formed species can dimerize to form a stable six-membered ring containing two selenium atoms. A proposed mechanism involves a bi-radical dimerization process under microwave irradiation. researchgate.net

For 4-(4-chlorophenyl)-1,2,3-selenadiazole, the dimerization of the intermediate (4-chlorophenyl)ethyneselenolate or the corresponding selenyl radical could lead to the formation of 2,5-bis(4-chlorophenyl)-1,4-diselenin. The formation of 1,4-diselenins from alkynes and elemental selenium under basic conditions has also been reported, providing an alternative pathway to these heterocyclic systems. researchgate.netrsc.org

Redox Chemistry of the Selenadiazole System

The selenium atom in the 1,2,3-selenadiazole ring can participate in both oxidation and reduction reactions, leading to changes in its oxidation state and the formation of different classes of organoselenium compounds.

Oxidation Pathways to Selenoxides

Organoselenium compounds are readily oxidized to the corresponding selenoxides. mdpi.com The oxidation of the selenium atom in the 4-(4-chlorophenyl)-1,2,3-selenadiazole ring would lead to the formation of 4-(4-chlorophenyl)-1,2,3-selenadiazole-1-oxide or the corresponding 2-oxide. This transformation can typically be achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting selenoxides are generally more reactive than the parent selenadiazole and can undergo further chemical transformations.

| Oxidizing Agent | Expected Product |

| Hydrogen Peroxide (H₂O₂) | 4-(4-chlorophenyl)-1,2,3-selenadiazole-1-oxide |

| m-Chloroperoxybenzoic acid | 4-(4-chlorophenyl)-1,2,3-selenadiazole-1-oxide |

This table represents expected products based on the general reactivity of organoselenium compounds.

Reduction Reactions to Selenides

The reduction of the 1,2,3-selenadiazole ring can lead to ring-opening and the formation of selenides. While specific reduction protocols for 4-(4-chlorophenyl)-1,2,3-selenadiazole are not extensively documented, general reducing agents are known to react with organoselenium compounds. sigmaaldrich.com For example, reduction with sodium borohydride (B1222165) could potentially lead to the cleavage of the N-Se bond and subsequent reduction to a diselenide or, under harsher conditions, to a selenol. The exact nature of the reduction product would depend on the specific reducing agent and the reaction conditions employed.

| Reducing Agent | Potential Reduction Products |

| Sodium Borohydride (NaBH₄) | Bis(1-(4-chlorophenyl)vinyl)diselenide |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Chlorophenylethanethiol |

This table outlines potential products based on the known reactivity of similar heterocyclic systems and general reducing agents.

Substitution Reactions on the Aromatic and Heterocyclic Moieties

The reactivity of 4-(4-chlorophenyl)-1,2,3-selenadiazole in substitution reactions is dictated by the electronic properties of both the chlorophenyl substituent and the selenadiazole ring. The interplay between these two moieties allows for distinct reaction pathways depending on the nature of the attacking species.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the aromatic ring. libretexts.org In the case of 4-(4-chlorophenyl)-1,2,3-selenadiazole, the phenyl ring is substituted with a chlorine atom and the 1,2,3-selenadiazole group. The chlorine atom is a deactivating, yet ortho, para-directing group, due to the competing effects of its electronegativity (induction) and its lone pairs (resonance).

Conversely, the 1,2,3-selenadiazole moiety is generally considered to be an electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. This deactivation arises from the electronegativity of the nitrogen and selenium atoms. Consequently, the 4-chlorophenyl ring of the title compound is significantly less reactive towards electrophiles than benzene (B151609). For substitution to occur, forcing conditions and powerful electrophiles are typically required. The directing effects would favor substitution at the positions ortho to the chlorine atom (positions 2 and 6 of the phenyl ring).

| Reaction | Typical Reagents | Expected Reactivity | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Low; requires harsh conditions. | 4-(2-Nitro-4-chlorophenyl)-1,2,3-selenadiazole |

| Halogenation | Br₂/FeBr₃ | Low; requires catalyst and potentially elevated temperatures. | 4-(2-Bromo-4-chlorophenyl)-1,2,3-selenadiazole |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Very low to none; the ring is strongly deactivated. | Reaction is highly unlikely to proceed. |

Nucleophilic Attack and Subsequent Transformations

Nucleophilic substitution can occur at two primary locations: the aromatic ring or the heterocyclic ring.

Nucleophilic Aromatic Substitution (NAS): The 4-chlorophenyl group can undergo nucleophilic aromatic substitution. This reaction is facilitated by the presence of the electron-withdrawing 1,2,3-selenadiazole group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. youtube.com A strong nucleophile can attack the carbon atom bearing the chlorine, leading to its displacement. This ipso-substitution is a key pathway for modifying the phenyl moiety.

Attack on the Heterocycle: The selenium and nitrogen atoms of the 1,2,3-selenadiazole ring possess lone pairs of electrons, allowing them to act as Lewis bases. They can coordinate to metal centers, as demonstrated by the formation of adducts with vanadyl acetylacetonate, where coordination occurs through Se, N2, and N3 atoms. researchgate.net While not a substitution reaction in the traditional sense, this illustrates the nucleophilic character of the heteroatoms within the ring. Direct nucleophilic attack on the ring carbons is less common but can lead to ring-opening transformations under specific conditions.

Cycloaddition Reactions and Synthetic Intermediates

1,2,3-Selenadiazoles are renowned not for their direct participation in cycloaddition reactions, but for their role as stable precursors to highly reactive intermediates, particularly alkynes. researchgate.net

Role as Precursors for Highly Strained Alkynes

One of the most significant reactions of 1,2,3-selenadiazoles is their thermal or photochemical decomposition to yield alkynes, molecular nitrogen (N₂), and elemental selenium (Se). researchgate.net This fragmentation, often referred to as the Hurd-Mori reaction, provides a valuable route to alkynes that may be difficult to synthesize via other methods.

When 4-(4-chlorophenyl)-1,2,3-selenadiazole is heated or irradiated, it undergoes ring cleavage and extrusion of N₂ and Se to generate the highly reactive intermediate, 1-chloro-4-ethynylbenzene (B13528). This alkyne is a versatile synthetic building block.

Reaction Pathway:

Step 1 (Activation): Thermal or photochemical energy promotes the cleavage of the C-Se and N-N bonds.

Step 2 (Extrusion): A concerted or stepwise mechanism leads to the elimination of a stable N₂ molecule and solid elemental selenium.

Step 3 (Formation): The remaining fragment rearranges to form the alkyne, 1-chloro-4-ethynylbenzene.

| Reactant | Conditions | Products |

|---|---|---|

| 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- | Heat (Thermolysis) or UV light (Photolysis) | 1-Chloro-4-ethynylbenzene + N₂ (gas) + Se (solid) |

[2+4] Cycloaddition Reactions with Olefins

While 4-(4-chlorophenyl)-1,2,3-selenadiazole itself does not typically act as a diene in [4+2] cycloadditions (Diels-Alder reactions), the alkyne it generates in situ is an excellent dienophile. libretexts.orgnih.gov The fragmentation of the selenadiazole can be performed in the presence of a conjugated diene, which acts as a trapping agent for the fleeting 1-chloro-4-ethynylbenzene intermediate.

This one-pot procedure allows for the synthesis of complex cyclic structures. The reaction is a [4+2] cycloaddition where the diene provides the 4 π-electron system and the alkyne provides the 2 π-electron system. libretexts.org

Representative Reaction: The in situ generation of 1-chloro-4-ethynylbenzene in the presence of a diene like 1,3-butadiene (B125203) would result in the formation of a substituted cyclohexadiene derivative.

| Alkyne Precursor | Trapping Agent (Diene) | Reaction Type | Cycloaddition Product |

|---|---|---|---|

| 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- | 1,3-Butadiene | Diels-Alder [4+2] Cycloaddition | 1-(4-Chlorophenyl)-1,4-cyclohexadiene |

This sequential fragmentation-cycloaddition strategy highlights the synthetic utility of 4-(4-chlorophenyl)-1,2,3-selenadiazole as a stable and convenient source for a reactive alkyne, enabling the construction of complex molecular architectures.

Biological Activity and Interaction Studies of 1,2,3 Selenadiazole, 4 4 Chlorophenyl Derivatives

Investigations into Antimicrobial Efficacy

The antimicrobial potential of 1,2,3-selenadiazole derivatives has been a subject of scientific investigation, revealing a spectrum of activity against various pathogenic microorganisms. These heterocyclic compounds, incorporating selenium, have demonstrated notable effects against both bacteria and fungi. nih.govnih.gov

Antibacterial Activity Against Specific Bacterial Strains (e.g., E. coli, S. aureus)

Derivatives of 1,2,3-selenadiazole have been evaluated for their efficacy against common Gram-positive and Gram-negative bacteria. In one study, a benzene (B151609) derivative of 1,2,3-selenadiazole (compound 4c) was found to be active against the Gram-positive bacterium Staphylococcus aureus. nih.gov Another related compound, 4-[4-((4-chlorobenzyl)oxy)-phenyl]-1,2,3-selenadiazole, also showed activity against S. aureus. nih.gov Furthermore, a 1,2,3-selenadiazole derivative containing a propenoxide group (compound 4a) demonstrated inhibitory action against the Gram-negative bacterium Escherichia coli, presenting an inhibition zone of 16 mm. nih.gov Other synthesized selenadiazole derivatives have also shown activity against E. coli and S. aureus. nih.govsemanticscholar.org

| Compound Derivative | Bacterial Strain | Activity (Inhibition Zone in mm) | Reference |

|---|---|---|---|

| Propenoxide derivative (4a) | E. coli | 16 mm | nih.gov |

| Benzene derivative (4c) | S. aureus | Active | nih.gov |

| Carbaldehyde derivative (4b) | E. coli | 21 mm | nih.gov |

Antifungal and Antimycobacterial Properties (e.g., against C. albicans, M. tuberculosis)

The antifungal properties of 1,2,3-selenadiazole derivatives have been particularly noted against the opportunistic yeast-like fungus Candida albicans. Several studies have reported that synthesized derivatives, including propenoxide, carbaldehyde, and benzene variants, are active against C. albicans. nih.govnih.govnih.gov One novel selenadiazole compound demonstrated a potent antifungal effect against Candida albicans, Candida krusei, and Candida parapsilosis. ekb.eg For instance, at a concentration of 10 μg/mL, a carbaldehyde derivative showed a 25 mm inhibition zone, while a propenoxide derivative showed an 11 mm zone against C. albicans. nih.gov

While the antifungal activity of this class of compounds is documented, extensive research specifically detailing the antimycobacterial efficacy of 4-(4-chlorophenyl)-1,2,3-selenadiazole derivatives against strains like Mycobacterium tuberculosis is less prevalent in the reviewed literature. researchgate.netnih.govresearchgate.net

| Compound Derivative | Fungal Strain | Activity (Inhibition Zone in mm) | Reference |

|---|---|---|---|

| Propenoxide derivative (4a) | C. albicans | 11 mm | nih.gov |

| Carbaldehyde derivative (4b) | C. albicans | 25 mm | nih.gov |

| Benzene derivative (4c) | C. albicans | Active | nih.gov |

In Vitro Susceptibility Testing Methodologies (e.g., Disk Diffusion, Minimum Inhibitory Concentration Determination)

Standardized laboratory methods are employed to quantify the antimicrobial efficacy of 1,2,3-selenadiazole derivatives. The most common techniques include disk diffusion and broth microdilution methods. nih.govnih.gov

The Disk Diffusion Method (also known as the Kirby-Bauer test) is a qualitative or semi-quantitative assay. cgiar.org A filter paper disk saturated with a specific concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a target microorganism. nih.gov The plate is then incubated under controlled conditions. cgiar.org If the compound is effective, it diffuses into the agar and inhibits microbial growth, resulting in a clear area, or "zone of inhibition," around the disk. nih.govcgiar.org The diameter of this zone is measured to assess the extent of the antimicrobial activity. nih.gov A variation of this is the well or hole diffusion method, where the compound solution is placed into a well cut into the agar. nih.govnih.gov

The Minimum Inhibitory Concentration (MIC) Determination is a quantitative method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govcgiar.org This is typically performed using a broth microdilution technique. A series of twofold dilutions of the compound are prepared in a liquid growth medium in microtiter plates, and a standardized inoculum of the microorganism is added to each well. researchgate.net After incubation, the plates are inspected for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed. nih.govresearchgate.net This value is crucial for understanding the potency of the compound.

Exploration of Anticancer Potential and Mechanistic Basis

Beyond their antimicrobial effects, certain 1,2,3-selenadiazole derivatives have been investigated for their potential as anticancer agents. These studies typically involve evaluating the cytotoxicity of the compounds against various cancer cell lines in vitro. nih.gov

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., K562, KB, A549, MCF-7, MTT Assay, Brine Shrimp Lethality)

The cytotoxic effects of 1,2,3-selenadiazole derivatives have been assessed against a panel of human cancer cell lines. In one study, a benzene derivative of 1,2,3-selenadiazole (compound 4c) showed antitumor activity against the MCF-7 breast cancer cell line, among others. nih.gov The activity of this compound was reported to be greater than that of the reference antitumor drug 5-fluorouracil (B62378) against MCF-7 cells. nih.gov While other studies have evaluated compounds against cell lines such as K562 (leukemia) and A549 (lung cancer), specific data for 4-(4-chlorophenyl)-1,2,3-selenadiazole derivatives against these lines are not extensively detailed in the provided search results. researchgate.netnih.gov

MTT Assay: A primary method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.com This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. mdpi.com The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells, thus providing a measure of cell viability and, conversely, the cytotoxic effect of the test compound. mdpi.com

Brine Shrimp Lethality Assay: This is a simple, rapid, and low-cost preliminary bioassay to screen for general toxicity and cytotoxic potential. nih.govnih.gov It uses brine shrimp (Artemia salina) nauplii as the test organism. nih.gov The larvae are exposed to various concentrations of the test compound in saline solution for a period, typically 24 hours. nih.gov The number of dead nauplii is then counted, and the median lethal concentration (LC50) is determined. This assay serves as a preliminary indicator of toxicity that may correlate with cytotoxic activity against cancer cells.

| Compound Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Benzene derivative (4c) | MCF-7 (Breast Cancer) | More active than 5-fluorouracil | nih.gov |

| Carbaldehyde derivative (4b) | MCF-7 (Breast Cancer) | Active | nih.gov |

Molecular and Cellular Interactions (e.g., with Proteins, Nucleic Acids)

The specific molecular mechanisms by which 4-(4-chlorophenyl)-1,2,3-selenadiazole and its derivatives exert their biological effects are a complex area of study. The interactions of these compounds at the cellular level, such as with proteins and nucleic acids, are fundamental to their activity.

Structural analysis of the parent compound, 4-(4-chlorophenyl)-1,2,3-selenadiazole, reveals features that could facilitate molecular interactions. The crystal structure is augmented by π–π stacking interactions between adjacent selenadiazole and phenyl rings. researchgate.net Such non-covalent interactions are often crucial for the binding of small molecules to biological macromolecules like DNA and proteins.

While direct studies detailing the binding of 4-(4-chlorophenyl)-1,2,3-selenadiazole to specific proteins or nucleic acids are not prominent in the available literature, research on other heterocyclic compounds containing a similar 4-chlorophenyl moiety provides some insight. For example, ruthenium(II) complexes incorporating a 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ligand have been shown to interact with DNA via intercalation and also bind to the serum protein albumin. nih.govresearchgate.net Although these are metal complexes and differ significantly from the selenadiazole core, they illustrate how the 4-chlorophenyl group can be part of a structure that engages in significant biological molecular interactions. Further research is needed to elucidate the specific molecular targets of 1,2,3-selenadiazole derivatives. nih.gov

Mechanisms of Action (e.g., Induction of Apoptosis, Disruption of Cell Cycle Regulation, Promotion of Oxidative Stress)

Derivatives of 1,2,3-selenadiazole have demonstrated significant potential in oncology by influencing key cellular processes that control cell survival and proliferation. Their mechanisms of action often involve the induction of programmed cell death (apoptosis), interference with the cell division cycle, and modulation of cellular oxidative balance.

Induction of Apoptosis: Several studies have highlighted the ability of selenadiazole derivatives to trigger apoptosis in cancer cells through various signaling pathways. One notable derivative, 4-(benzo[c] jetir.orgresearchgate.netmdpi.comselenadiazol-6-yl)-benzene-1,2-diamine (BSBD), has been shown to induce apoptosis in human glioma cells in a time- and dose-dependent manner. nih.gov The process is characterized by typical apoptotic hallmarks such as DNA fragmentation, nuclear condensation, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Mechanistic investigations revealed that BSBD's pro-apoptotic effect stems from its ability to cause DNA damage and induce the dephosphorylation of AKT, a protein kinase that plays a critical role in promoting cell survival. nih.gov This leads to the activation of the p53 tumor suppressor protein, ultimately initiating apoptosis through the mitochondrial pathway. nih.gov

Other research has shown that selenadiazole derivatives can antagonize drug resistance in cancer cells by inducing apoptosis. This is achieved through the regulation of ROS-mediated AMPK activation and the inhibition of mTORC1, which are crucial regulators of cellular energy and growth. researchgate.net

Disruption of Cell Cycle Regulation: In addition to inducing apoptosis, certain selenadiazole compounds have been found to disrupt the normal progression of the cell cycle in cancer cells. Treatment with the derivative BSBD led to an accumulation of human glioma cells in the sub-G1 phase of the cell cycle, an event often associated with apoptotic cell death. nih.gov Another study on a different selenadiazole derivative, 6-bromo jetir.orgresearchgate.netmdpi.comselenadiazolo[3,4‐b]pyridine, observed significant cell cycle arrest in MCF-7 breast cancer cells. The treatment caused a notable decrease in the population of cells in the G0/G1 phase and a corresponding increase in the S and G2/M phases, suggesting a halt in the mitotic process before metaphase. capes.gov.br Similarly, a triazole precursor containing a 4-chlorophenyl group was found to arrest cell proliferation at the G1 phase in the MCF-7 cell line. nih.gov

Promotion of Oxidative Stress: The balance between oxidants and antioxidants is crucial for cell health, and its disruption can lead to oxidative stress, a condition that can trigger apoptosis. Some selenadiazole derivatives appear to leverage this mechanism. Studies have shown that their pro-apoptotic activity is linked to the generation of reactive oxygen species (ROS) in cancer cells. researchgate.netnih.gov For instance, the induction of apoptosis in HepG2 cells by certain selenadiazole derivatives was found to be mediated by the regulation of ROS. researchgate.net A triazole precursor with a 4-chlorophenyl moiety also demonstrated an increase in ROS generation in MCF-7 cells, contributing to its apoptotic effect. nih.gov

Antioxidant Properties and Free Radical Scavenging Activity

While some derivatives promote oxidative stress in cancer cells, others exhibit potent antioxidant properties. This dual activity highlights the diverse biological potential of the 1,2,3-selenadiazole scaffold. The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge stable free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to determine the antioxidant activity of chemical compounds. mdpi.comchemicalpapers.com In this test, the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical is measured by a decrease in absorbance at 517 nm, which corresponds to the quenching of the radical. mdpi.com The activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. mdpi.comresearchgate.net

Several studies have confirmed that 1,2,3-selenadiazole derivatives possess significant DPPH radical scavenging capabilities. Research has shown that these compounds can effectively reduce free radicals, indicating good antioxidant potential.

| Derivative | IC50 Value | Assay | Notes |

|---|---|---|---|

| SPO | 85.2 µmol/L | DPPH | A novel synthetic selenadiazole derivative. Activity was comparable to the standard antioxidant Trolox. |

| Derivative T | 48.888 µg/mL | DPPH | -(4,5,6,7-tetrahydro- [1,2,3-] selenadiazolo [4,5 e] pyridine- 4,6-diyl) bis(benzene-1,3-diol). |

This table presents data on the antioxidant activity of various 1,2,3-selenadiazole derivatives as determined by DPPH radical scavenging assays.

Insecticidal Effects and Other Biological Activities

Beyond their applications in cancer research and as antioxidants, 1,2,3-selenadiazole derivatives, including those with a 4-(4-chlorophenyl) substituent, have been recognized for a spectrum of other biological activities. Notably, this class of compounds has shown promise as insecticidal agents. researchgate.net

The 1,2,3-selenadiazole ring is a key structural feature in various compounds reported to possess insecticidal properties. researchgate.net While detailed mechanistic studies on their insecticidal action are still emerging, the presence of this heterocyclic system is consistently linked to this activity. Further investigations into specific derivatives and their efficacy against various insect pests are ongoing.

In addition to insecticidal effects, the broader family of 1,2,3-selenadiazoles has been evaluated for other bioactivities. Research has documented their potential as antimicrobial, antibacterial, and antifungal agents, suggesting a wide range of applications in controlling pathogenic microorganisms. researchgate.net

Structure-Activity Relationship (SAR) Studies and Computational Approaches

To optimize the biological potency and selectivity of 1,2,3-selenadiazole derivatives, researchers employ Structure-Activity Relationship (SAR) studies and computational methods. These approaches help to understand how chemical structure influences biological activity.

SAR studies investigate how modifying chemical substituents on the core selenadiazole structure affects its biological effects. For instance, in the context of anticancer activity, the lipophilicity (the ability to dissolve in fats or lipids) of selenadiazole derivatives has been identified as a key factor. A study found that derivatives with increased lipophilicity demonstrated enhanced cellular uptake and, consequently, greater anticancer efficacy. researchgate.net

For related heterocyclic compounds like 1,2,5-oxadiazoles, SAR studies have shown that antiplasmodial activity and selectivity are highly dependent on the substitution pattern on the 4-phenyl ring. nih.govresearchgate.netelsevierpure.com This suggests that for 4-(4-chlorophenyl)-1,2,3-selenadiazole, modifications to the chlorophenyl group—such as altering the position or nature of the substituent—could significantly modulate biological potency. For example, adding or changing substituent groups on the phenyl ring can influence how the molecule interacts with its biological target, potentially increasing its effectiveness or selectivity. nih.govrsc.org

Computational methods, particularly molecular docking, are powerful tools for predicting how a molecule will bind to a biological target, such as a protein or enzyme. This information can guide the design of more potent and selective drug candidates.

Molecular docking studies have been performed on 1,2,3-selenadiazole derivatives to explore their potential as anticancer agents. In one study, a derivative of 1-(4-chlorophenyl)-3-phenyl-3-(4,5,6,7-tetrahydrobenzo[d] jetir.orgresearchgate.netnih.govselenadiazol-4-yl)propan-1-one was analyzed through computational molecular docking with heat shock protein (Hsp90), a significant anticancer drug target. jetir.org The analysis predicted the binding sites and interactions between the selenadiazole derivative and the protein, suggesting that these compounds are promising candidates for antitumor drugs. jetir.org Similar docking studies on other heterocyclic structures containing a 4-chlorophenyl moiety, such as 1,3,4-oxadiazoles, have been used to predict their binding interactions within the active site of targets like EGFR tyrosine kinase, correlating docking scores with observed anticancer activity. nih.govnih.gov This computational approach allows for the rational design and prioritization of new derivatives for synthesis and biological testing.

Advanced Applications in Materials Science

Utilization in the Synthesis of Semiconductor Nanoparticles and Nanoclusters

The most documented application of 1,2,3-selenadiazole derivatives in materials science is their role as precursors for the synthesis of metal selenide (B1212193) semiconductor nanoparticles. researchgate.netnih.gov These heterocycles serve as a source of selenium that can be released under specific conditions, such as thermolysis or photolysis, to react with metal precursors. osti.gov

Fabrication of CdSe Magic-Sized Nanoclusters (MSNCs)

A review of the scientific literature does not provide specific examples or methods for the fabrication of Cadmium Selenide (CdSe) magic-sized nanoclusters (MSNCs) using 4-(4-chlorophenyl)-1,2,3-selenadiazole as the selenium precursor. Research on the synthesis of well-defined MSNCs, such as (CdSe)13 and (CdSe)34, predominantly reports the use of other selenium sources, most commonly selenourea, in combination with cadmium salts and amine solvents. nih.govnsrrc.org.twresearchgate.net

Role of Selenadiazole Derivatives as Controlled Selenium Sources

1,2,3-Selenadiazoles are valued as precursors for selenium because their decomposition can be controlled, which is crucial for regulating the nucleation and growth of nanoparticles. researchgate.netosti.gov The decomposition of the 1,2,3-selenadiazole ring proceeds via the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, to yield an active selenium species. researchgate.net

This controlled release allows for better management of the concentration of selenium monomers in the reaction solution, influencing the size, shape, and distribution of the resulting metal selenide nanocrystals. osti.gov The substituent on the selenadiazole ring, such as the 4-(4-chlorophenyl) group, can influence the decomposition temperature and kinetics, thereby offering a way to tune the reaction conditions for nanoparticle synthesis. The general process makes this class of compounds a rich source of selenium for producing various semiconductor nanoparticles. researchgate.net

Potential in Organic Semiconductors and Photovoltaic Materials Development

There is no specific research available in the searched literature detailing the application or potential of 1,2,3-Selenadiazole, 4-(4-chlorophenyl)- in the field of organic semiconductors or photovoltaic devices.

It is noteworthy that other isomers, such as derivatives of 1,2,5-benzoselenadiazole and 1,3,4-selenadiazole, have been successfully designed and utilized as acceptor units in donor-acceptor-donor (D-A-D) type organic semiconductors for bulk-heterojunction organic solar cells. osti.govresearchgate.netsciopen.com These studies, however, are not directly applicable to the 1,2,3-selenadiazole isomer .

Exploration of Liquid Crystalline Behavior and Self-Assembling Properties

No scientific literature was found that investigates or reports liquid crystalline behavior or related self-assembling properties for 4-(4-chlorophenyl)-1,2,3-selenadiazole or other simple 1,2,3-selenadiazole derivatives. The molecular shape of 4-(4-chlorophenyl)-1,2,3-selenadiazole is not typically conducive to forming the calamitic (rod-like) or discotic (disk-like) mesophases characteristic of liquid crystals. Research into liquid crystals containing heterocyclic rings has focused on other systems, such as oxadiazoles (B1248032) and thiazoles, which are incorporated into more complex, anisotropic molecular architectures. beilstein-journals.orgrdd.edu.iq

Future Research Directions and Unexplored Avenues for 4 4 Chlorophenyl 1,2,3 Selenadiazole

The field of heterocyclic chemistry continues to evolve, with 1,2,3-selenadiazoles and their derivatives presenting significant opportunities for further exploration. The specific compound, 4-(4-chlorophenyl)-1,2,3-selenadiazole, stands as a promising scaffold for the development of new functional molecules. Future research should be directed toward several key areas to fully realize its potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-1,2,3-selenadiazole, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are reported:

- Solvent-based synthesis : Reacting 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

- Solvent-less pyrolysis : Direct pyrolysis of aromatic selenadiazole derivatives (e.g., 4-phenyl-1,2,3-selenadiazole) under gas-phase conditions, yielding 40–50% purified product in 2–3 hours .

- Key Variables : Solvent choice (ethanol vs. solvent-free), catalyst (acetic acid), and pyrolysis temperature/pressure significantly affect reaction efficiency and product purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(4-chlorophenyl)-1,2,3-selenadiazole?

- Methodological Answer :

- Spectroscopy : FTIR identifies Se–N and C–Cl vibrational modes. ¹H/¹³C-NMR confirms substituent positions on the aromatic and selenadiazole rings .

- X-ray crystallography : Resolves dihedral angles between selenadiazole and chlorophenyl rings (e.g., 16.6° in the title compound) and quantifies intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking with centroid distances of 3.884 Å) .

Q. How does the structural uniqueness of 4-(4-chlorophenyl)-1,2,3-selenadiazole compare to similar heterocyclic compounds?

- Methodological Answer : Compared to imidazo[1,2-a]pyridines or benzoxazoles, the selenadiazole core provides distinct electronic properties due to selenium’s polarizability. The 4-chlorophenyl group enhances steric bulk and influences π-π stacking interactions, which are critical for biological activity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of selenoketene derivatives during pyrolysis of 4-(4-chlorophenyl)-1,2,3-selenadiazole?

- Methodological Answer : Gas-phase pyrolysis initiates with nitrogen loss, generating a biradical intermediate. This intermediate undergoes rearrangement to form selenoketene derivatives, confirmed via FTIR and NMR. Computational modeling of radical stability and transition states is recommended to validate the pathway .

Q. How can researchers design experiments to evaluate the antibacterial and anticancer activity of 4-(4-chlorophenyl)-1,2,3-selenadiazole derivatives?

- Methodological Answer :

- Antibacterial assays : Use broth microdilution (e.g., MIC determination against S. aureus or E. coli) with derivatives containing amino acid moieties to enhance membrane permeability .

- Anticancer assays : Screen against human fibrosarcoma (HT-1080) and lung fibroblast (MRC5) cell lines using MTT assays. Note IC₅₀ variations (e.g., 10.9 μM vs. 18.6 μM) due to substituent effects on cytotoxicity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ or MIC values often arise from differences in:

- Cell line specificity (e.g., HT-1080 vs. MRC5 sensitivity) .

- Derivative functionalization (e.g., selenadiazole-isoxazole hybrids vs. semicarbazones) .

- Standardize protocols : Use identical cell culture conditions, control groups, and statistical validation (e.g., ANOVA with post-hoc tests).

Q. What strategies optimize the synthesis of 4-(4-chlorophenyl)-1,2,3-selenadiazole for high-purity applications?

- Methodological Answer :

- Solvent-less routes reduce byproducts but require precise temperature control (e.g., 200–250°C) .

- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity to >95% .

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of 4-(4-chlorophenyl)-1,2,3-selenadiazole?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.